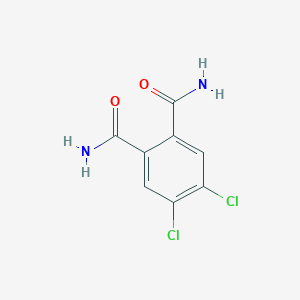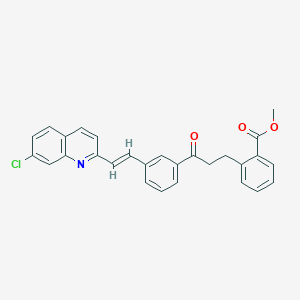
2,6-Dimethyl-3-(phenylmethoxy)-aniline
Übersicht
Beschreibung
2,6-Dimethyl-3-(phenylmethoxy)-aniline is a chemical compound that belongs to the family of anilines. It is commonly known as DMPA and is widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclization Products
This compound can be used in the synthesis of cyclization products. For instance, it has been used in the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process led to the isolation of a new, unexpected compound, which was then characterized and used in subsequent steps to yield a new product .
Inhibitor of Salicylate Synthase
The compound has been studied as a potential inhibitor of the salicylate synthase from M. tuberculosis . This research is part of ongoing studies on chromane derivatives as inhibitors of this enzyme .
Synthesis of Liquid-Crystalline Compounds
“3-(Benzyloxy)-2,6-dimethylaniline” can be used in the synthesis of new liquid-crystalline compounds . These compounds have been investigated for their mesomorphic properties, which are influenced by the length of the terminal alkyloxy chain .
Drug Development
This compound is a versatile chemical that can be used in various scientific research applications, including drug development. Its intricate structure allows for diverse applications, making it a valuable asset in the realm of scientific exploration.
Enzyme Studies
The compound can also be used in enzyme studies. Its unique structure can interact with various enzymes, providing valuable insights into their functions and mechanisms.
Peptide Synthesis
“3-(Benzyloxy)-2,6-dimethylaniline” can be used in peptide synthesis. Peptides are crucial in biological research and pharmaceutical development, and this compound can aid in the synthesis of complex peptides.
Synthesis of Fragrance and Flavoring Agents
Material Science
The compound can be used in the development of new materials . For instance, it has been used in the synthesis of new liquid-crystalline compounds, which have potential applications in material science .
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often participate in reactions involving free radicals . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Mode of Action
Based on the general behavior of benzylic compounds, it can be inferred that this compound might interact with its targets through free radical mechanisms . The compound could potentially undergo oxidation and reduction reactions at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways.
Result of Action
It’s known that reactions involving benzylic compounds can lead to various molecular transformations, such as the formation of new carbon-carbon bonds .
Action Environment
It’s known that the reactivity of benzylic compounds can be influenced by various factors, including temperature, solvent, and the presence of catalysts .
Eigenschaften
IUPAC Name |
2,6-dimethyl-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQUVMDZUGZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2,6-dimethylaniline | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

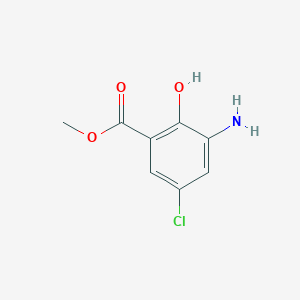


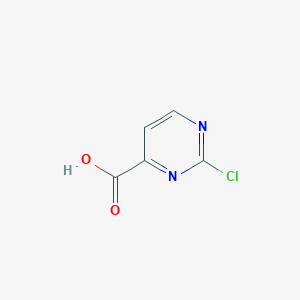
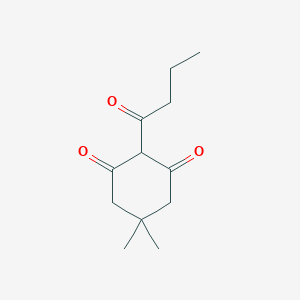
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)


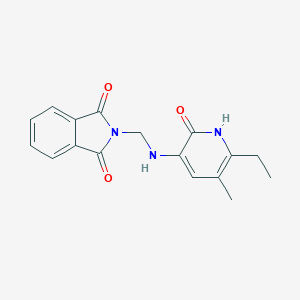
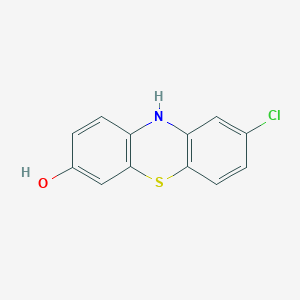
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
